molecular formula C13H18 B14448023 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene CAS No. 76397-33-6

2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene

Cat. No.: B14448023
CAS No.: 76397-33-6
M. Wt: 174.28 g/mol
InChI Key: GPOUDYYLCOQKCO-UHFFFAOYSA-N
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Description

2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C13H18 and a molecular weight of 174.2820 g/mol . This compound is a derivative of indene, characterized by the presence of four methyl groups attached to the indene ring system. It is a colorless liquid that is relatively stable under standard conditions.

Preparation Methods

The synthesis of 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method includes the hydrogenation of ortho-xylene and ethylene to form the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, which is then dehydrogenated to yield the target compound . Industrial production methods often utilize catalytic hydrogenation and dehydrogenation processes under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,7-Tetramethyl-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

CAS No.

76397-33-6

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

2,2,4,7-tetramethyl-1,3-dihydroindene

InChI

InChI=1S/C13H18/c1-9-5-6-10(2)12-8-13(3,4)7-11(9)12/h5-6H,7-8H2,1-4H3

InChI Key

GPOUDYYLCOQKCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=C(C=C1)C)(C)C

Origin of Product

United States

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